{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a fluorophenyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 5-fluoro-2-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, elevated temperature and pressure.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
- 4-Chlorophenyl phenyl sulfone
- 2-[(4-Chlorobenzyl)sulfanyl]ethanamine
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol stands out due to the presence of both a fluorophenyl and a chlorophenyl group, which impart unique chemical and physical properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
56096-92-5 |
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Molecular Formula |
C13H10ClFOS |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H10ClFOS/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8H2 |
InChI Key |
JNYUUEAUMDJKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)F)CO)Cl |
Origin of Product |
United States |
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